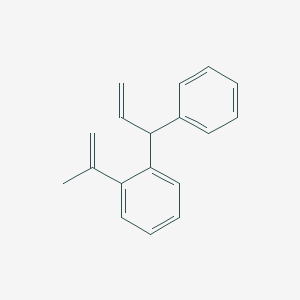![molecular formula C11H16N2 B14607682 N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine CAS No. 59990-97-5](/img/structure/B14607682.png)
N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine is an organic compound that belongs to the class of amines It features a benzene ring substituted with an ethenyl group and a diamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine typically involves the reaction of 2-ethenylbenzyl chloride with ethane-1,2-diamine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of N1-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compound .
化学反应分析
Types of Reactions
N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
作用机制
The mechanism of action of N1-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cell membrane receptors, leading to changes in cellular signaling pathways .
相似化合物的比较
Similar Compounds
N~1~-[(2-Methylphenyl)methyl]ethane-1,2-diamine: Similar structure but with a methyl group instead of an ethenyl group.
N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine: Contains additional methyl groups on the benzene ring.
N,N’-Dimethylethylenediamine: Features two methyl groups on the nitrogen atoms.
Uniqueness
N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
属性
CAS 编号 |
59990-97-5 |
|---|---|
分子式 |
C11H16N2 |
分子量 |
176.26 g/mol |
IUPAC 名称 |
N'-[(2-ethenylphenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H16N2/c1-2-10-5-3-4-6-11(10)9-13-8-7-12/h2-6,13H,1,7-9,12H2 |
InChI 键 |
PCMKLHNWQMJSFS-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=CC=C1CNCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene](/img/structure/B14607602.png)
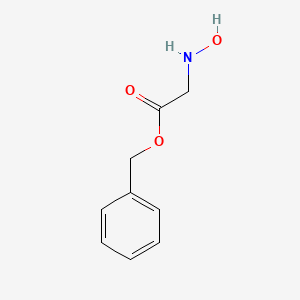
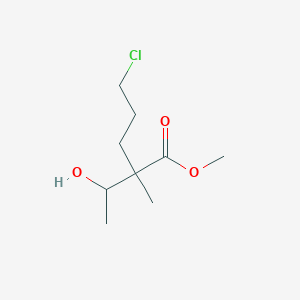
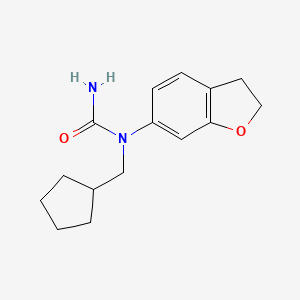
![1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester](/img/structure/B14607628.png)

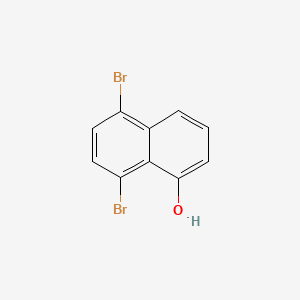
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14607644.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14607646.png)
![N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607665.png)

![2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14607669.png)
![3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14607675.png)
